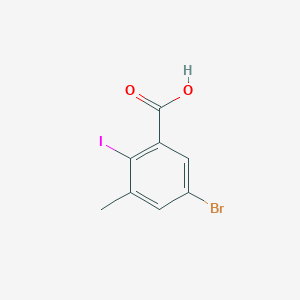

5-Bromo-2-iodo-3-methylbenzoic acid

Description

5-Bromo-2-iodo-3-methylbenzoic acid (C₈H₆BrIO₂) is a halogenated benzoic acid derivative featuring bromine and iodine substituents at positions 5 and 2, respectively, along with a methyl group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structure combines electron-withdrawing halogens and a steric methyl group, which influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

5-bromo-2-iodo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXSGSFUMHDBCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-3-methylbenzoic acid typically involves the bromination and iodination of 3-methylbenzoic acid. One common method includes the following steps:

Bromination: 3-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 2-position.

Industrial Production Methods

Industrial production of 5-Bromo-2-iodo-3-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-3-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Substitution: Derivatives with different functional groups replacing bromine or iodine.

Coupling: Biaryl compounds with extended aromatic systems.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Scientific Research Applications

5-Bromo-2-iodo-3-methylbenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of new drugs and therapeutic agents.

Materials Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-3-methylbenzoic acid depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound acts as an electrophile, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and a boronic acid derivative. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) 3-Bromo-5-iodo-2-methylbenzoic Acid

- Molecular Formula : C₈H₆BrIO₂ (identical to the target compound).

- Key Differences : The bromine and iodine substituents are swapped (positions 3 and 5 vs. 5 and 2).

- Impact : Positional isomerism alters electronic effects and steric hindrance. The meta-substituted iodine in this isomer may reduce reactivity in electrophilic substitution compared to the para-substituted iodine in the target compound .

(b) 5-Bromo-2-iodobenzoic Acid

- Molecular Formula : C₇H₄BrIO₂.

- Key Differences : Lacks the methyl group at position 3.

(c) 5-Bromo-2-chlorobenzoic Acid

- Molecular Formula : C₇H₄BrClO₂.

- Key Differences : Iodine is replaced by chlorine at position 2.

- Impact : Chlorine’s smaller atomic radius and lower polarizability reduce steric bulk and alter halogen-bonding capabilities. This substitution may favor nucleophilic aromatic substitution over oxidative pathways .

Functional Group Variants

(a) 5-Bromo-2-iodo-1,3-dimethylbenzene

- Molecular Formula : C₈H₈BrI.

- Key Differences : Lacks the carboxylic acid group.

- Impact: The absence of the acidic proton limits hydrogen-bonding interactions, making this compound more suitable for applications in conductive polymers or organometallic catalysis rather than drug design .

(b) 2-Amino-5-bromo-3-methylbenzoic Acid

- Molecular Formula: C₈H₈BrNO₂.

- Key Differences: The iodine at position 2 is replaced by an amino group.

- This variant is more likely to participate in acid-base interactions in biological systems .

Biological Activity

5-Bromo-2-iodo-3-methylbenzoic acid is a halogenated benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

5-Bromo-2-iodo-3-methylbenzoic acid is characterized by its halogenated structure, which plays a crucial role in its biological activity. The synthesis of this compound typically involves multi-step reactions, including bromination and iodination processes that enhance its reactivity and biological properties. For instance, the synthesis can be achieved through a series of reactions starting from simpler benzoic acid derivatives, utilizing halogenation techniques to introduce bromine and iodine substituents at specific positions on the aromatic ring .

Biological Activity Overview

The biological activity of 5-Bromo-2-iodo-3-methylbenzoic acid can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have indicated that halogenated benzoic acids exhibit significant antimicrobial properties. For example, compounds similar to 5-Bromo-2-iodo-3-methylbenzoic acid have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

2. Antiviral Properties

- Research has demonstrated that certain benzoic acid derivatives can inhibit viral replication. Specifically, some studies have focused on their ability to inhibit HIV replication in cell cultures, indicating a potential role as antiviral agents .

3. Enzyme Inhibition

- The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it may act as an inhibitor of integrase enzymes in HIV, showcasing its relevance in antiviral drug development .

Case Studies and Research Findings

Several studies have investigated the biological effects of 5-Bromo-2-iodo-3-methylbenzoic acid and related compounds:

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of various halogenated benzoic acids, including derivatives similar to 5-Bromo-2-iodo-3-methylbenzoic acid. Results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 10–50 µg/mL .

Case Study 2: Antiviral Activity

- In vitro assays demonstrated that certain derivatives inhibited HIV replication effectively. The compound exhibited an EC50 value of approximately 0.21 µM against HIV strains, indicating potent antiviral activity .

Case Study 3: Enzyme Inhibition Studies

- A detailed investigation into the enzyme inhibition potential revealed that the compound could inhibit key enzymes involved in viral replication processes. The IC50 values for integrase inhibition were reported as low as 0.074 µM, highlighting its potential as a therapeutic agent in antiviral treatments .

Data Summary Table

Q & A

Q. Basic Research Focus

- 1H NMR : Proton environments are critical. The methyl group (δ ~2.3 ppm) and aromatic protons (δ 7.5–8.5 ppm) should align with predicted splitting patterns. Discrepancies may indicate incomplete halogenation or isomerization .

- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2-iodo vs. 4-iodo substitution) .

Advanced Challenge : - Differentiating isomers : Mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can distinguish positional isomers (e.g., 5-bromo-2-iodo vs. 5-iodo-2-bromo derivatives) .

What role does the methyl group play in directing reactivity during functionalization?

Advanced Research Focus

The methyl group at position 3:

- Steric effects : Hinders electrophilic attack at adjacent positions, favoring halogenation at positions 2 and 5.

- Electronic effects : Electron-donating methyl group activates the ring for halogenation but may compete with the carboxylic acid’s directing effects. Computational studies (DFT) can model substituent influence on reaction pathways .

Methodological Note : - Competing directing groups : Use blocking groups (e.g., nitro) to override carboxylic acid’s meta-directing effect if alternative regioselectivity is required .

How can researchers address low yields in coupling reactions involving 5-Bromo-2-iodo-3-methylbenzoic acid?

Q. Advanced Research Focus

- Catalyst optimization : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may require ligands (XPhos, SPhos) tolerant of steric bulk from the methyl group.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may deactivate catalysts. Screen mixtures (e.g., THF/H₂O) .

Data Contradiction Example : - Conflicting literature : Some protocols report high yields with Pd(OAc)₂, while others favor PdCl₂(dppf). Systematic screening (DoE) is recommended .

What strategies mitigate decomposition during storage or handling?

Q. Advanced Research Focus

- Temperature control : Store at 0–6°C to minimize dehalogenation or hydrolysis (evidenced in related bromo/iodo benzoic acids) .

- Light sensitivity : Amber vials prevent photolytic cleavage of C–I bonds.

- Purity verification : Regular HPLC checks (C18 column, MeOH/H₂O mobile phase) detect degradation products .

How can computational modeling aid in predicting reactivity or stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.